molecular formula C9H5F3N2O B3319089 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde CAS No. 106429-45-2

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde

Cat. No.: B3319089
CAS No.: 106429-45-2
M. Wt: 214.14 g/mol
InChI Key: WGPOFPNZWCMEGG-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde is a high-value chemical scaffold designed for advanced medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets. This particular derivative is functionally engineered for the development of novel therapeutic agents, with the aldehyde group at the 6-position serving as a versatile handle for synthetic elaboration via conjugation or ring formation, and the trifluoromethyl group at the 2-position enhancing metabolic stability and modulating electronic properties. This compound serves as a critical synthetic intermediate for constructing potential inhibitors targeting tyrosine kinases, such as Fms-like tyrosine kinase 3 (FLT3), a validated target in acute myeloid leukemia (AML). Research indicates that structurally analogous benzimidazole compounds can act as potent type II inhibitors, binding to the inactive DFG-out conformation of the kinase and demonstrating high activity even against drug-resistant FLT3 mutants like D835Y . Furthermore, the benzimidazole scaffold is extensively investigated for its antimicrobial potential. Derivatives have shown significant activity against challenging pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium smegmatis , with some compounds exhibiting minimum inhibitory concentrations (MIC) below 1 µg/mL and demonstrating the ability to inhibit biofilm formation and eradicate cells within mature biofilms . The incorporation of the trifluoromethyl group is a strategic maneuver in lead optimization, often improving cell membrane permeability and binding affinity through hydrophobic interactions. This reagent is intended for the synthesis of novel bioactive molecules and is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-(trifluoromethyl)-3H-benzimidazole-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F3N2O/c10-9(11,12)8-13-6-2-1-5(4-15)3-7(6)14-8/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGPOFPNZWCMEGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde involves the iodine-mediated aminohalogenation-oxidation of fluorinated N’-propargyl amidines. This method shows good functional group compatibility and a wide substrate scope, yielding the desired product in moderate to excellent yields . Another approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. The use of environmentally benign reagents and conditions is also a key consideration in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, potassium iodide, and various transition metal catalysts. Reaction conditions often involve moderate to high temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, aminohalogenation-oxidation reactions yield 2-fluoroalkyl imidazole-5-carbaldehydes .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

The benzimidazole derivatives, including 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde, have shown significant antimicrobial properties. Research indicates that compounds with a benzimidazole core exhibit potent activity against various pathogens. For instance, derivatives synthesized from benzimidazole have demonstrated effective antibacterial and antifungal activity, with minimum inhibitory concentration (MIC) values indicating their efficacy compared to standard antibiotics .

CompoundActivity TypeMIC (μg/ml)Reference
This compoundAntibacterial50-100
Benzimidazole Derivative AAntifungal12.5
Benzimidazole Derivative BAntibacterial25

FLT3 Inhibition

Recent studies have identified the potential of benzimidazole derivatives as FLT3 inhibitors, which are crucial in treating certain leukemias. The design of these compounds involves modifications that enhance their binding affinity to the FLT3 receptor, showcasing the versatility of the benzimidazole scaffold in drug development .

Agrochemicals

Pesticidal Properties

The incorporation of trifluoromethyl groups in organic compounds has been linked to increased bioactivity in agrochemicals. Research has shown that derivatives of benzimidazole can act as effective fungicides and herbicides. The trifluoromethyl group enhances the lipophilicity of the compound, improving its penetration into plant tissues and increasing its efficacy against fungal pathogens .

Material Science

Fluorescent Materials

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of fluorescent materials. Its ability to act as a fluorophore opens avenues for its use in sensors and imaging techniques .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of benzimidazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that derivatives containing the trifluoromethyl group exhibited enhanced antibacterial properties compared to their non-fluorinated counterparts. This study highlights the importance of structural modifications in optimizing biological activity .

Case Study 2: FLT3 Inhibitors Development

In a rational design study, several benzimidazole-based compounds were synthesized and tested for their FLT3 inhibitory activity. The presence of the trifluoromethyl group was found to significantly increase binding affinity and potency against FLT3, demonstrating the compound's potential in cancer therapy .

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its efficacy in various applications .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substitution Patterns and Physicochemical Properties

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight Key Features
2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde -CF₃ (C2), -CHO (C6) C₉H₅F₃N₂O 214.19 High reactivity (aldehyde), lipophilic (CF₃)
2-(4-(Trifluoromethyl)phenyl)-1H-benzo[d]imidazole-6-carbaldehyde (9b) -Ph-CF₃ (C2), -CHO (C6) C₁₆H₁₀F₃N₂O 327.26 Extended conjugation; lower solubility due to bulky aryl-CF₃
6-Trifluoromethoxy-1H-benzoimidazole-2-carbaldehyde -O-CF₃ (C6), -CHO (C2) C₉H₅F₃N₂O₂ 244.14 Trifluoromethoxy increases electron-withdrawing effects; aldehyde at C2
6-Chloro-1-methyl-1H-benzo[d]imidazole-2-carbaldehyde -Cl (C6), -CH₃ (N1), -CHO (C2) C₉H₇ClN₂O 194.62 Chlorine enhances electrophilicity; methyl reduces ring basicity
Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate -Ph-F (C2), -COOEt (C6) C₁₆H₁₃FN₂O₂ 284.29 Ester group improves stability but reduces reactivity

Biological Activity

2-(Trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl substituent plays a crucial role in modulating these interactions, enhancing the compound's efficacy in biochemical assays. This compound has shown promise as a building block in the synthesis of pharmaceuticals targeting protein tyrosine phosphatases, which are key regulators in various signaling pathways involved in cancer and other diseases .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Activity : Preliminary studies suggest that derivatives of benzimidazole compounds, including this one, demonstrate significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structures have shown IC50 values in the low micromolar range against breast cancer cell lines like MDA-MB-231 .
  • Antimicrobial Activity : There are indications that related benzimidazole derivatives possess antimicrobial properties. For example, some synthesized compounds have demonstrated high activity against Staphylococcus aureus and Candida albicans, suggesting potential applications in treating infections .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes relevant to disease pathways. For instance, studies on similar benzimidazole derivatives have indicated their role as FLT3 inhibitors, which are important in the treatment of certain leukemias .

Case Studies

Several studies highlight the biological activity of related compounds:

  • FLT3 Inhibition : A study reported on a series of benzimidazole derivatives that exhibited potent inhibition against FLT3 with IC50 values as low as 0.154 µM. These compounds were designed based on structural similarities to this compound, showcasing the potential for developing targeted therapies for leukemia .
  • Anticancer Properties : Another investigation into benzimidazole derivatives revealed significant cytotoxic effects against MCF-7 (breast cancer) and U-937 (leukemia) cell lines. The study found that certain derivatives had IC50 values comparable to established chemotherapeutic agents like doxorubicin, indicating their potential as anticancer agents .
  • Antimicrobial Efficacy : A recent study focused on benzimidazole derivatives demonstrated effective antimicrobial activity against multiple strains, including methicillin-resistant Staphylococcus aureus (MRSA). The most active compounds showed MIC values below 1 µg/mL, highlighting their potential for clinical applications in treating resistant infections .

Table 1: Biological Activity Summary of Related Compounds

Compound NameTargetIC50 (µM)Activity Type
This compoundFLT30.154Inhibition
Benzimidazole Derivative AMDA-MB-2310.181Antiproliferative
Benzimidazole Derivative BU-9370.154Antiproliferative
Indolylbenzo[d]imidazolesStaphylococcus aureus<1Antimicrobial
Indolylbenzo[d]imidazolesCandida albicans<3.9Antimicrobial

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carbaldehyde, and how do they influence experimental design?

  • Answer : Critical properties include:

  • Melting Point : 284–285°C (predicted) .
  • Density : 1.630 ± 0.06 g/cm³ .
  • Acidity (pKa) : 3.62 ± 0.30 .
    These parameters guide solvent selection (e.g., high-boiling solvents for reactions above 200°C) and stability assessments under acidic/basic conditions. For solubility, log S = −2.6 suggests limited aqueous solubility, necessitating polar aprotic solvents like DMF or DMSO .

Q. What synthetic routes are reported for this compound, and how do reaction conditions impact yield?

  • Answer : Two primary methods:

  • Oxidative Methods : Mn(IV) oxide in dichloromethane (2 hours, 85% yield) .
  • Catalyzed Synthesis : Ru complexes (e.g., Ru(bpp)(pydic)) with hydroperoxides at 50°C (5.5 hours, 70% yield) .
    Key variables include catalyst choice (metal vs. organocatalysts) and solvent polarity. Impurities like unreacted aldehydes require silica gel chromatography (ethyl acetate/petroleum ether gradients) .

Q. How is this compound characterized post-synthesis?

  • Answer : Standard protocols involve:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm aldehyde (δ ~10 ppm) and trifluoromethyl groups (δ ~110–120 ppm in 19F^{19}F-NMR) .
  • LC-MS : Molecular ion peaks (e.g., [M+H]+) and retention times (e.g., ~2.6 minutes) for purity >98% .
  • Elemental Analysis : Matching calculated vs. observed C/H/N ratios (e.g., ±0.02% tolerance) .

Advanced Research Questions

Q. How can computational methods optimize its biological activity?

  • Answer :

  • Molecular Docking : Screen against targets like EGFR (PDB: 1M17) to predict binding modes. Substituent effects (e.g., trifluoromethyl vs. methyl) alter hydrophobic interactions .
  • ADMET Prediction : Use SwissADME to assess bioavailability (e.g., GI absorption: High) and toxicity (e.g., PAINS alerts for false positives) .
  • MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD <2 Å over 100 ns) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Answer : Common issues and solutions:

  • Solubility Bias : Discrepancies in IC50 values (e.g., DMSO vs. saline) require normalization to vehicle controls .
  • Metabolic Interference : Use hepatic microsomal assays to identify metabolites that may mask activity .
  • Structural Analogues : Compare with derivatives (e.g., 2-phenyl-1H-benzimidazole) to isolate trifluoromethyl contributions .

Q. How do substituents at the benzimidazole core affect pharmacological properties?

  • Answer :

  • Electron-Withdrawing Groups (e.g., -CF3) : Enhance metabolic stability (log P = 2.1) but reduce solubility .
  • Polar Groups (e.g., -CHO) : Improve target binding via hydrogen bonds but increase reactivity (e.g., Schiff base formation) .
  • Heterocyclic Modifications : Replacing benzimidazole with oxazole decreases cytotoxicity (e.g., IC50 shift from 1.2 μM to >50 μM) .

Methodological Challenges and Solutions

Q. How to mitigate low yields in multi-step syntheses?

  • Answer :

  • Intermediate Trapping : Use quenching agents (e.g., NaHCO3) to stabilize reactive intermediates like iminium ions .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 6 hours to 30 minutes) for steps prone to decomposition .

Q. What analytical techniques validate target engagement in cellular assays?

  • Answer :

  • CETSA (Cellular Thermal Shift Assay) : Monitor protein melting shifts (ΔTm >2°C) to confirm binding .
  • SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics (e.g., KDK_D = 0.5–5 μM) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde
Reactant of Route 2
2-(Trifluoromethyl)-1h-benzo[d]imidazole-6-carbaldehyde

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